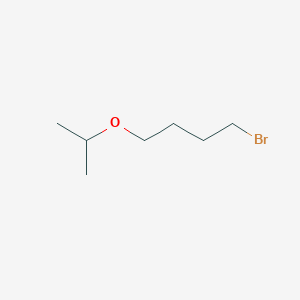
ethyl 1-benzoylpyrrolidine-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-benzoylpyrrolidine-2-carboxylate (EBP) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that has been studied extensively in biochemical and physiological applications. EBP is a carbamate ester, which is a derivative of pyrrolidine and has a molecular weight of 166.22 g/mol. It is a colorless liquid and is soluble in water, ethanol and methanol.
Applications De Recherche Scientifique
Biocompatible Materials
Research indicates that modified natural polymers, such as certain derivatives of hyaluronan, show promise in a range of clinical applications due to their diverse biological properties. These materials are obtained through chemical modifications like partial or total esterification of natural polymers' carboxyl groups. The process involves compounds like ethyl and benzyl hyaluronan esters, which are representative of this new class of materials. The derivatives vary in their physico-chemical properties, particularly hydration degree and polymer stability. The type and extent of esterification significantly influence the biological properties of these materials, creating polymers that either promote or inhibit the adhesion of specific cell types (Campoccia et al., 1998).
Biomarkers in Cancer Research
Studies have highlighted the practicality of measuring human urinary carcinogen metabolites, like ethyl and benzyl derivatives, for gaining insights into tobacco-related cancer. These metabolites, including trans,trans-muconic acid and S-phenylmercapturic acid, are quantifiable in the urine of smokers or those exposed to environmental tobacco smoke, offering valuable information about carcinogen dose, exposure, and metabolism in humans. Such assessments are pivotal in advancing our understanding of the carcinogenic effects of substances like tobacco-specific nitrosamines and their specific metabolites (Hecht, 2002).
Understanding Plant Biology
Ethyl 1-benzoylpyrrolidine-2-carboxylate, and similar compounds, play a role in understanding plant biology, particularly in studying ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). ACC, a simple molecule, is significantly underestimated in its role in plant biology, being more than just the precursor of ethylene. Its various derivatives and their vague biological roles, its metabolism by bacteria favoring plant growth and stress reduction, and its sophisticated transport mechanism to ensure local and long-distance ethylene responses are areas of keen interest. Moreover, some studies suggest ACC functions as a signal independently from ethylene, spotlighting its potential beyond just being a precursor (Van de Poel & Van Der Straeten, 2014).
Propriétés
IUPAC Name |
ethyl 1-benzoylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-6-10-15(12)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUQAKVXQRMKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzoylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)



![1-(benzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6612812.png)





